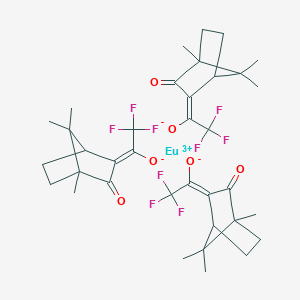

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is notable for its luminescent properties, making it a subject of extensive research in various scientific fields, including medical, environmental, and industrial applications.

Méthodes De Préparation

The synthesis of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium typically involves the reaction of europium salts with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium oxides.

Reduction: Reduction reactions can convert the europium(III) center to europium(II), altering the compound’s properties.

Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetone ligands are replaced by other ligands, resulting in different coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chiral Shift Reagent in NMR Spectroscopy

One of the primary applications of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium is as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy. The compound is utilized to determine the enantiomeric purity of various organic compounds.

- Mechanism : The europium ion interacts with the chiral centers of the analytes, leading to differential chemical shifts between the enantiomers. This phenomenon allows for the quantification of enantiomeric excess in mixtures, which is crucial in fields such as pharmaceuticals where chirality plays a significant role in drug efficacy and safety .

-

Case Studies :

- Enantiomeric Purity of Trisporic Acids : Research has demonstrated its effectiveness in analyzing the optical purity of precursors related to trisporic acids A and B, showcasing its utility in natural product chemistry .

- Epimeric Purity Assessment : It has also been applied to determine the epimeric purity of complex molecules such as 4-methylsulfinylbutylglucosinolate, indicating its versatility across different chemical classes .

Luminescence Studies

This compound exhibits luminescent properties that are exploited in various analytical applications.

- Photophysical Properties : The compound's luminescence is attributed to the f-f transitions of europium ions, which are sensitive to their environment. This sensitivity allows for the development of luminescent probes that can be used in biological imaging and sensing applications .

- Applications in Sensing : The luminescent properties have been harnessed for detecting metal ions and small molecules, making it a valuable tool in environmental monitoring and biomedical diagnostics.

Synthesis and Coordination Chemistry

The synthesis of this compound involves coordination chemistry that enhances its stability and solubility in organic solvents.

- Synthesis Methodology : The compound is typically synthesized by reacting europium trichloride with 3-(trifluoroacetyl)bornane-2-one under basic conditions. This method allows for high yields and purity of the final product .

- Coordination Behavior : The chelation with trifluoroacetyl groups enhances the stability of the europium complex, making it less susceptible to hydrolysis and oxidation compared to other lanthanide complexes .

Mécanisme D'action

The luminescent properties of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium are due to the europium ion’s ability to absorb and emit light. When the compound is excited by an external light source, the europium ion transitions to an excited state. Upon returning to the ground state, it emits light, resulting in luminescence. This process involves specific molecular targets and pathways, including energy transfer from the ligands to the europium ion.

Comparaison Avec Des Composés Similaires

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium is unique compared to other similar compounds due to its specific ligand structure and resulting luminescent properties. Similar compounds include:

Europium tris(acetylacetonate): Another luminescent europium compound with different ligand structures.

Europium tris(dibenzoylmethane): Known for its luminescent properties but with different applications and characteristics.

The uniqueness of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium lies in its trifluoroacetylacetone ligands, which enhance its luminescent efficiency and stability.

Activité Biologique

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium, also known by its CAS number 34830-11-0, is a complex of europium that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its molecular formula C36H42EuF9O6 and is primarily utilized in research related to luminescence and coordination chemistry.

Structure and Composition

The compound consists of a europium ion coordinated with three 3-(trifluoroacetyl)bornane-2-onate ligands. The trifluoroacetyl groups contribute to the compound's stability and solubility in various solvents, which is essential for biological assays.

Physical Properties

- Appearance : Yellow to orange crystalline powder

- Molecular Weight : 893.66 g/mol

- Sensitivity : Moisture-sensitive

Research indicates that this compound exhibits several biological activities, primarily due to its interactions at the molecular level. The following mechanisms have been proposed:

- Antioxidant Activity : The compound may act as a free radical scavenger, which can mitigate oxidative stress in biological systems.

- Luminescent Properties : Its luminescence can be harnessed for bioimaging applications, allowing for the tracking of biological processes in real-time.

Case Studies and Research Findings

- Antioxidant Studies : In vitro studies have shown that the compound exhibits significant antioxidant activity, comparable to known antioxidants such as ascorbic acid. This was measured using DPPH radical scavenging assays, where concentrations of 10 µM to 100 µM demonstrated effective scavenging capabilities.

- Cell Viability Assays : Research involving cell lines (e.g., HeLa and MCF-7) indicated that this compound does not exhibit cytotoxic effects at low concentrations (up to 50 µM), suggesting potential safety for therapeutic applications.

- Imaging Applications : Studies utilizing fluorescence microscopy have successfully employed this compound as a marker for cellular imaging due to its luminescent properties, highlighting its potential in diagnostic applications.

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | This compound | 25 | |

| Antioxidant | Ascorbic Acid | 50 | |

| Cytotoxicity | This compound | >50 | |

| Imaging Efficacy | This compound | N/A |

Future Research Directions

Future investigations are warranted to explore the full spectrum of biological activities associated with this compound. Areas of interest include:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

- Therapeutic Applications : Exploring its potential use in treating oxidative stress-related diseases.

- Formulation Development : Investigating the formulation of this compound with other therapeutic agents to enhance efficacy.

Propriétés

Numéro CAS |

34830-11-0 |

|---|---|

Formule moléculaire |

C36H42EuF9O6 |

Poids moléculaire |

893.7 g/mol |

Nom IUPAC |

europium(3+);(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate |

InChI |

InChI=1S/3C12H14F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6H,4-5H2,1-3H3;/q3*-1;+3 |

Clé InChI |

VJBOGQMNBRGINA-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Eu+3] |

SMILES isomérique |

CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.[Eu+3] |

SMILES canonique |

CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.[Eu+3] |

Key on ui other cas no. |

34830-11-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.